molecular formula C15H14ClN3OS B298174 [[2-(3-Chlorobenzyl)oxybenzylidene]amino]thiourea

[[2-(3-Chlorobenzyl)oxybenzylidene]amino]thiourea

Cat. No. B298174
M. Wt: 319.8 g/mol
InChI Key: LXWXXNAEICBAJF-GIJQJNRQSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

[[2-(3-Chlorobenzyl)oxybenzylidene]amino]thiourea is a chemical compound that has been extensively studied for its potential therapeutic applications. The compound is known for its ability to inhibit the activity of certain enzymes, which makes it a promising candidate for the treatment of various diseases. In

Mechanism of Action

[[2-(3-Chlorobenzyl)oxybenzylidene]amino]thiourea works by inhibiting the activity of certain enzymes, including tyrosinase and acetylcholinesterase. Tyrosinase is an enzyme that is involved in the production of melanin, which gives color to the skin, hair, and eyes. Inhibiting the activity of this enzyme can be useful in the treatment of skin disorders, such as hyperpigmentation. Acetylcholinesterase is an enzyme that is involved in the breakdown of acetylcholine, a neurotransmitter that is important for learning and memory. Inhibiting the activity of this enzyme can be useful in the treatment of neurodegenerative disorders, such as Alzheimer's disease.
Biochemical and Physiological Effects
[[2-(3-Chlorobenzyl)oxybenzylidene]amino]thiourea has been shown to have a number of biochemical and physiological effects. It has been shown to inhibit the activity of tyrosinase, which can lead to a decrease in the production of melanin. This can be useful in the treatment of skin disorders, such as hyperpigmentation. The compound has also been shown to inhibit the activity of acetylcholinesterase, which can lead to an increase in the levels of acetylcholine in the brain. This can be useful in the treatment of neurodegenerative disorders, such as Alzheimer's disease.

Advantages and Limitations for Lab Experiments

[[2-(3-Chlorobenzyl)oxybenzylidene]amino]thiourea has a number of advantages and limitations for lab experiments. One advantage is that it has been extensively studied and its mechanism of action is well understood. This makes it a promising candidate for further research and development. However, one limitation is that it can be difficult to synthesize, which can make it expensive and time-consuming to work with.

Future Directions

There are a number of future directions for research on [[2-(3-Chlorobenzyl)oxybenzylidene]amino]thiourea. One direction is to further explore its potential therapeutic applications, particularly in the treatment of neurodegenerative disorders. Another direction is to develop more efficient synthesis methods that can make the compound more accessible for research and development. Additionally, further studies are needed to determine the safety and efficacy of the compound in humans.

Synthesis Methods

[[2-(3-Chlorobenzyl)oxybenzylidene]amino]thiourea can be synthesized through a multi-step process that involves the reaction between 3-chlorobenzaldehyde and 2-hydroxybenzylamine to form a Schiff base. This Schiff base is then treated with thiourea in the presence of a catalyst to form the final product.

Scientific Research Applications

[[2-(3-Chlorobenzyl)oxybenzylidene]amino]thiourea has been extensively studied for its potential therapeutic applications. It has been shown to have antitumor, antiviral, and antifungal properties. The compound has also been studied for its potential use in the treatment of Alzheimer's disease, Parkinson's disease, and other neurodegenerative disorders.

properties

Product Name

[[2-(3-Chlorobenzyl)oxybenzylidene]amino]thiourea

Molecular Formula

C15H14ClN3OS

Molecular Weight

319.8 g/mol

IUPAC Name

[(E)-[2-[(3-chlorophenyl)methoxy]phenyl]methylideneamino]thiourea

InChI

InChI=1S/C15H14ClN3OS/c16-13-6-3-4-11(8-13)10-20-14-7-2-1-5-12(14)9-18-19-15(17)21/h1-9H,10H2,(H3,17,19,21)/b18-9+

InChI Key

LXWXXNAEICBAJF-GIJQJNRQSA-N

Isomeric SMILES

C1=CC=C(C(=C1)/C=N/NC(=S)N)OCC2=CC(=CC=C2)Cl

SMILES

C1=CC=C(C(=C1)C=NNC(=S)N)OCC2=CC(=CC=C2)Cl

Canonical SMILES

C1=CC=C(C(=C1)C=NNC(=S)N)OCC2=CC(=CC=C2)Cl

Origin of Product

United States

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